An In-Depth Technical Guide to the Properties of N-substituted Pyrazole Methylamines
An In-Depth Technical Guide to the Properties of N-substituted Pyrazole Methylamines
Disclaimer: Detailed experimental and pharmacological data for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is not extensively available in the public scientific literature. This guide provides the available physicochemical properties for the specified compound and utilizes a closely related, well-documented analogue, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, as a representative example to illustrate the synthesis, potential biological activities, and experimental methodologies associated with this class of molecules. This approach is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in N-substituted pyrazole methylamines.
Core Properties of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
While comprehensive experimental data is limited, the fundamental physicochemical properties of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine have been reported. These are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | PubChem |
| Molecular Weight | 139.20 g/mol | Sigma-Aldrich[1] |
| IUPAC Name | N-methyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine | - |
| SMILES | CNCc1cc(C)nn1C | Sigma-Aldrich[1] |
| InChI Key | RTTFXSJNRLYKMF-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| PubChem Substance ID | 329781032 | Sigma-Aldrich[1] |
Representative Analogue: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline
To illustrate the potential properties and experimental evaluation of this class of compounds, this section details the characteristics of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, a compound that has been synthesized and evaluated for its biological activities.
Synthesis and Characterization
The synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives typically involves a multi-step process. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives
This protocol is a generalized representation based on common synthetic methodologies for this class of compounds.
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Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles. This involves treating the 1,3-diphenyl-1H-pyrazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature and then heated to facilitate the reaction. After completion, the mixture is neutralized, and the product is extracted.
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Reductive Amination: The synthesized pyrazole-4-carbaldehyde is then reacted with a substituted aniline in the presence of a reducing agent. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used for this step. The reaction is typically carried out in a suitable solvent like methanol or dichloromethane at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often by column chromatography.
Caption: General synthetic workflow for N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.
Biological Activity and Pharmacological Properties
Derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been investigated for various biological activities, including anticancer and antiviral properties.[2][3]
Anticancer Activity:
Several derivatives of this class have shown potent antiproliferative activity against various cancer cell lines.[2] For example, some compounds have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]
| Compound | Target Cell Line | IC₅₀ (µM) |
| 5a | MCF-7 (Breast Cancer) | 1.88 ± 0.11 |
| 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 |
| Data from: Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.[2] |
Antiviral Activity:
Certain derivatives have also been evaluated for their antiviral properties, with some showing activity against Respiratory Syncytial Virus (RSV).[3] The mechanism of action for the anti-RSV activity is an area of ongoing research.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.
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Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
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Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Potential Signaling Pathway Involvement
The anticancer activity of some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has been linked to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[2] CDKs are crucial for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of action via CDK2 inhibition.
Conclusion
While specific, in-depth data on N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is scarce, the broader family of N-substituted pyrazole methylamines represents a promising area of research in medicinal chemistry. The representative analogue, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, demonstrates the potential for these compounds to exhibit significant biological activities, including anticancer and antiviral effects. The synthetic methodologies are generally accessible, and standard in vitro assays can be employed to evaluate their therapeutic potential. Further research into this class of compounds could lead to the development of novel therapeutic agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
